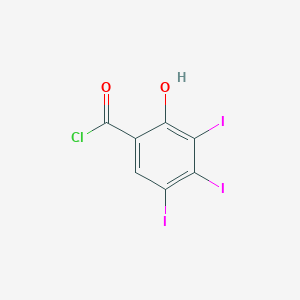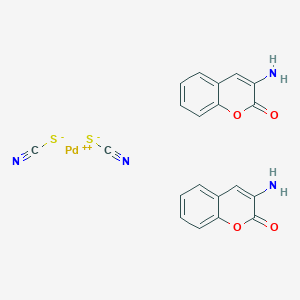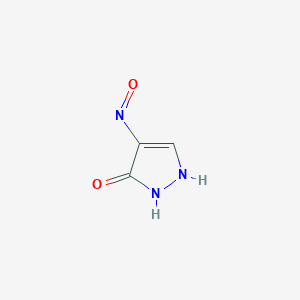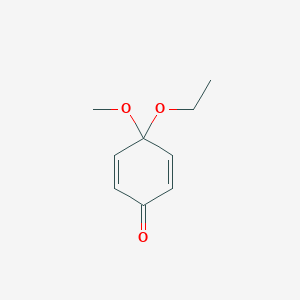
4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes both ethoxy and methoxy functional groups attached to a cyclohexa-2,5-dien-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexanone derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. For instance, its ability to undergo oxidation and reduction reactions can impact cellular redox states and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
- 4,4-Dimethoxycyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
Comparison: 4-Ethoxy-4-methoxycyclohexa-2,5-dien-1-one is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
73010-52-3 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4-ethoxy-4-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O3/c1-3-12-9(11-2)6-4-8(10)5-7-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
CAIRFCJHLAVTOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C=CC(=O)C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


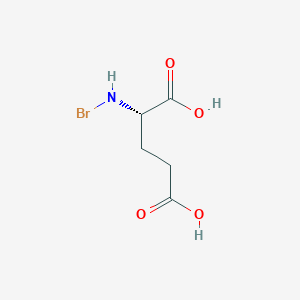
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
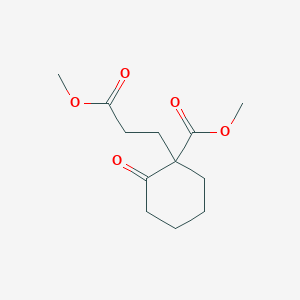
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
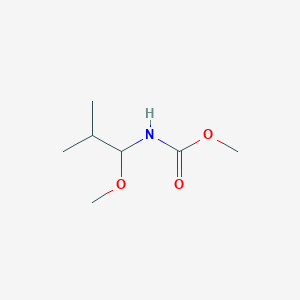
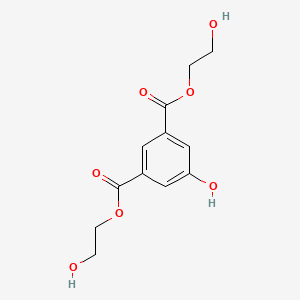
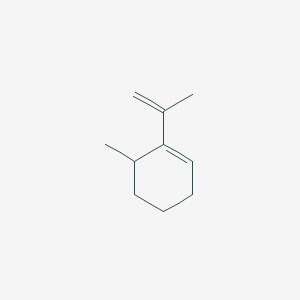
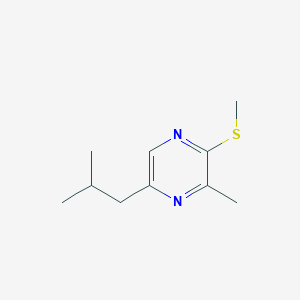
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)
